molecular formula C7H8FN3O2 B13025311 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B13025311
M. Wt: 185.16 g/mol
InChI Key: GCDZSRDKIUFVIF-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-acylamidrazones as precursors, which undergo thermal cyclization at temperatures exceeding 140°C . The reaction conditions often require the presence of acid chlorides and pyridine as solvents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoromethyl group in 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for drug design and other applications.

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

3-(fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

InChI

InChI=1S/C7H8FN3O2/c8-3-6-10-9-5-2-1-4(7(12)13)11(5)6/h4H,1-3H2,(H,12,13)

InChI Key

GCDZSRDKIUFVIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1C(=O)O)CF

Origin of Product

United States

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